molecular formula C14H23NO4 B3098689 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid CAS No. 1341037-89-5

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B3098689
CAS No.: 1341037-89-5
M. Wt: 269.34 g/mol
InChI Key: UPMUUSOZLRERIU-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the BOC-protected spirocyclic amine, which is then further reacted with a carboxylic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
  • 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Uniqueness

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its spirocyclic structure and the presence of the BOC protecting group. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMUUSOZLRERIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148880
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-89-5
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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